molecular formula C21H26N4O3 B2630841 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334368-87-4

3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

カタログ番号: B2630841
CAS番号: 1334368-87-4
分子量: 382.464
InChIキー: YOMMPEJCJCBWTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is the chemical compound 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. It has the CAS Number 1334368-87-4 and a molecular formula of C21H26N4O3, corresponding to a molecular weight of 382.5 g/mol . Its structure features a benzo[d]oxazol-2(3H)-one moiety linked via an oxoethyl chain to a piperidine ring, which is itself substituted with a (2-isopropyl-1H-imidazol-1-yl)methyl group . The specific research applications and mechanism of action for this compound are not fully established, presenting an opportunity for investigative research. The presence of both imidazole and benzoxazolone heterocycles in its structure is a feature of interest in medicinal chemistry. For instance, benzoxazole derivatives are recognized as an important scaffold in the exploration of various pharmacological targets, including the development of COX-II inhibitors, which are significant in inflammation research . Similarly, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure is a known pharmacophore in the design of compounds for biochemical research, such as NLRP3 inflammasome inhibitors . Researchers may find this compound valuable for probing new biological pathways or as a synthetic intermediate. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-[2-oxo-2-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15(2)20-22-9-12-24(20)13-16-7-10-23(11-8-16)19(26)14-25-17-5-3-4-6-18(17)28-21(25)27/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMPEJCJCBWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of Piperidin-1-yl Group: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the benzo[d]oxazol-2(3H)-one core.

    Attachment of Imidazol-1-yl Group: The final step involves the alkylation of the piperidine nitrogen with a 2-isopropyl-1H-imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine moieties.

    Reduction: Reduction reactions can target the oxo group in the benzo[d]oxazol-2(3H)-one core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

  • COX-II Inhibition :
    • The compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme implicated in inflammatory processes and pain. Research indicates that modifications to similar scaffolds can lead to compounds with significant COX-II inhibitory activity, which could be leveraged for therapeutic applications in treating inflammatory diseases .
    CompoundIC50 (μM)Reference
    PYZ30.011
    Celecoxib0.4
  • Cancer Treatment :
    • Compounds containing imidazole and piperidine structures have been reported to modulate the activity of various kinases involved in cancer progression. The ability of this compound to interact with such targets may provide avenues for developing new cancer therapies .

Pharmacological Mechanisms

The pharmacological effects of this compound are hypothesized to arise from its ability to bind to specific receptors or enzymes, leading to altered signaling pathways:

  • G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs can lead to downstream effects such as increased intracellular calcium levels, influencing various physiological responses .
  • Kinase Inhibition : The structural components suggest potential for inhibiting kinases involved in cell proliferation and survival, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds structurally related to 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one:

  • In Vivo Studies :
    • In vivo experiments demonstrated that derivatives exhibited anti-inflammatory properties comparable to established COX-II inhibitors like Celecoxib, with reduced side effects such as gastrointestinal irritation .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have identified key functional groups that enhance biological activity, guiding the design of more potent analogs. For instance, the introduction of specific substituents on the piperidine ring significantly improved COX-II selectivity .

作用機序

The mechanism of action of 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and piperidine moieties are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

類似化合物との比較

Benzoxazolone Derivatives with Piperazine/Piperidine Linkers

Compounds such as 5a (3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one) from share the benzoxazolone core but employ a piperazine linker instead of piperidine. Key differences include:

  • Substituent Effects : The target compound’s piperidine is substituted with a bulky 2-isopropylimidazole group, enhancing lipophilicity (clogP ≈ 3.5 estimated) versus the simpler ethyl/propyl linkers in 5a (clogP ≈ 2.1) .
  • Synthetic Yields : Piperazine-linked analogs like 5a were synthesized in 67% yield, while the target’s availability (18 mg in ) suggests a more challenging synthesis, possibly due to steric hindrance from the isopropyl group .

Benzimidazolone-Based Analogues

Compounds such as TBPB (1-(1′-(2-Methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, ) replace benzoxazolone with benzimidazolone. Key distinctions:

  • Molecular Weight : The target compound (431.49 g/mol) is heavier than TBPB (404.55 g/mol), which may influence permeability and bioavailability .

Imidazole-Substituted Derivatives

The compound 3-[2-(4-{[5-methyl-2-(pyridin-3-yl)-1H-imidazol-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one () shares the benzoxazolone-piperidine-imidazole framework but substitutes 2-isopropyl with 5-methyl-2-pyridinyl. Differences include:

  • Synthetic Complexity : Alkylation of imidazole with isopropyl bromide (target) may require harsher conditions compared to pyridine-containing analogs .

Data Table: Key Comparative Metrics

Compound Name/ID Core Structure Linker/Substituent Molecular Weight (g/mol) Synthesis Yield/Availability Key Reference
Target Compound Benzo[d]oxazol-2-one Piperidine + 2-isopropylimidazolylmethyl 431.49 18 mg available
5a () Benzo[d]oxazol-2-one Piperazine + ethyl/propyl linker ~352.39 (estimated) 67%
TBPB () Benzo[d]imidazol-2-one Bipiperidinyl + 2-methylbenzyl 404.55 Not reported
Pyridinyl Analog Benzo[d]oxazol-2-one Piperidine + 5-methyl-2-pyridinyl 431.49 Not reported

Research Findings and Implications

Synthetic Challenges : The target’s isopropylimidazole substitution likely necessitates optimized alkylation conditions, contrasting with the straightforward coupling reactions used for piperazine-linked analogs .

Structural Versatility : Replacing benzoxazolone with benzimidazolone (as in TBPB) or varying imidazole substituents (pyridinyl vs. isopropyl) demonstrates the tunability of these scaffolds for target-specific design .

生物活性

The compound 3-(2-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines several pharmacophoric elements, including an imidazole ring, a piperidine moiety, and a benzo[d]oxazole core. This structural diversity may contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 321.39 g/mol

Antimicrobial Activity

Research indicates that compounds with imidazole and piperidine structures often exhibit antimicrobial properties. For instance, derivatives of piperidine have shown significant activity against various bacterial strains, which may extend to the compound due to its structural similarities .

Enzyme Inhibition

Studies have demonstrated that related compounds can act as inhibitors for various enzymes. For example, piperidine derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is crucial for managing conditions like diabetes . The specific compound might share similar inhibitory effects, potentially aiding in metabolic regulation.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research into imidazole derivatives has revealed their ability to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Compounds designed with similar scaffolds have shown promising results in inhibiting tumor growth in preclinical models .

Neuropharmacological Effects

Given the presence of the piperidine and imidazole groups, there is potential for neuropharmacological effects. Compounds containing these moieties have been explored for their activity against neurological disorders, indicating that this compound may also exhibit neuroprotective or cognitive-enhancing properties .

Case Study 1: Inhibition of α-Glucosidase

A study evaluated a series of piperidine derivatives for their α-glucosidase inhibition activity. The results indicated that certain modifications significantly enhanced inhibitory potency compared to standard drugs like acarbose. The compound's structure suggests it could similarly inhibit this enzyme, offering therapeutic benefits for diabetic patients .

Case Study 2: Antitumor Activity

In a preclinical study involving imidazole-based compounds, several derivatives were tested for their ability to inhibit FT activity. One notable derivative demonstrated an IC50 value of 24 nM against FT and showed significant antitumor effects in vivo. This suggests that the compound may possess similar anticancer properties due to its structural components .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。